C.I. Mordant black 11

Description

Historical Evolution of Research Perspectives on Azo Dyes and Mordant Systems

The story of C.I. Mordant Black 11 is rooted in the broader history of synthetic dyes, which began in 1856 with William Henry Perkin's accidental discovery of mauve. fsw.ccararatrugs.combritannica.com This event marked a shift away from natural colorants, derived from plant and animal sources for millennia, towards laboratory-synthesized dyes. fsw.ccunb.cacdnsciencepub.com The new synthetic dye industry, primarily based on coal tar derivatives, grew rapidly in Europe, with Germany becoming a major production hub by the early 20th century. britannica.comchemistryviews.org

Within this burgeoning field, azo dyes quickly emerged as the largest and most important class of organic colorants, today constituting over 60-70% of all dyes produced globally. cdnsciencepub.comiipseries.org The defining feature of an azo dye is the presence of one or more azo groups (-N=N-), which act as a chromophore. ajchem-a.comnih.gov The first azo dyes were prepared in the 1860s, and their success was driven by simple synthesis procedures, structural diversity, and good fastness properties. cdnsciencepub.comiipseries.org

Parallel to the development of synthetic dyes was the ancient practice of mordanting. The term "mordant" derives from the Latin 'mordere', meaning 'to bite'. montessorihandwork.comwikipedia.org Mordants are substances, typically metal salts, that form a coordination complex with both the dye and the fiber, thereby fixing the color and improving its fastness properties like resistance to washing and light. montessorihandwork.comwikipedia.orgunisel.edu.my The use of mordants such as alum (aluminum salts) and iron salts has been known for thousands of years. montessorihandwork.comkingslanding.nb.ca With the advent of synthetic dyes, new mordanting techniques and metal salts, including chromium salts, were investigated to enhance the performance of these novel colorants on various textiles. cpachem.com this compound is a prime example of a dye designed to work within such a mordant system, where it forms stable complexes with metal ions. cpachem.com

Academic Significance and Research Imperatives of this compound in Modern Chemistry

The academic importance of this compound extends beyond its role as a textile dye. Its primary significance in modern chemistry lies in its function as a complexometric indicator. drnoels.comchemimpex.comottokemi.com In analytical chemistry, it is widely known as Eriochrome Black T and is a crucial reagent in complexometric titrations, a method used to determine the concentration of metal ions in a solution. medchemexpress.comchemiis.com

Its most notable application is in the determination of water hardness, which is a measure of the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. drnoels.comchemiis.com The dye forms a wine-red colored complex with these metal ions at a specific pH. taylorandfrancis.com During titration with a chelating agent like EDTA (ethylenediaminetetraacetic acid), which forms a more stable complex with the metal ions, the dye is displaced. The endpoint of the titration is signaled by a sharp color change from wine-red to blue, indicating that all metal ions have been chelated by the titrant. taylorandfrancis.com This distinct color change allows for the sensitive and accurate quantification of metal ions. chemiis.com

The ability of this compound to form colored complexes with various metal ions—including zinc, manganese, lead, and zirconium—makes it a versatile indicator in coordination chemistry and analytical research. Recent studies have employed computational chemistry and UV-visible absorption spectroscopy to investigate the molecular structure of the dye and its metal complexes, aiming to elucidate the mechanisms behind its color-changing properties. pku.edu.cn Furthermore, its use as a dye for protein fibers like wool and silk, and synthetic fibers like nylon, continues to be a subject of study, with research focusing on improving application methods and fastness properties through various mordanting techniques. nih.gov

Overview of Current Research Paradigms and Challenges Related to this compound

Despite its utility, this compound and other azo dyes present significant environmental challenges, which form a major paradigm of current research. Azo dyes are designed to be stable and resistant to degradation from light and chemical exposure, which contributes to their persistence in the environment when released in industrial effluents. nih.govfrontiersin.org The complex aromatic structure of this compound makes it recalcitrant to conventional wastewater treatment methods. nih.govtandfonline.com

A primary research focus is the development of effective methods for the decolorization and degradation of this compound from wastewater. nih.gov Biological treatment technologies are being explored as cost-effective and eco-friendly alternatives to physical-chemical methods. frontiersin.org Studies have investigated the potential of various microorganisms, such as the bacteria Klebsiella pneumoniae and Bacillus subtilis, to decolorize and biodegrade the dye. nih.govnih.govresearchgate.net Research has shown that certain bacteria can achieve significant decolorization (up to 75-85%) under specific pH and temperature conditions. nih.govresearchgate.net The metabolic pathways of this degradation are being studied, with analyses like GC-MS identifying smaller, intermediate compounds formed during the biotransformation process. nih.govnih.gov

Another challenge is the potential toxicity of the dye and its breakdown products. The degradation of azo dyes can lead to the formation of aromatic amines, which are potentially carcinogenic. cdnsciencepub.comtandfonline.comresearchgate.net Therefore, research is not only focused on decolorization but also on the complete mineralization of the dye into non-toxic substances. This has led to investigations into advanced oxidation processes and the use of novel materials like nanocomposites for enhanced adsorption and photocatalytic degradation. medchemexpress.comresearchgate.net Improving the efficiency of the dyeing process to reduce the amount of dye released into wastewater and exploring the use of more environmentally benign "bio-mordants" derived from plants are also active areas of research aimed at mitigating the environmental impact of dyes like this compound. fibre2fashion.comewadirect.com

Physico-chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₂N₃NaO₇S chemimpex.com |

| Molecular Weight | 461.38 g/mol szabo-scandic.com |

| Appearance | Dark brown to black powder chemimpex.com |

| Solubility | Soluble in water, slightly soluble in alcohol and acetone (B3395972). |

| Water Solubility | 50 g/L (20℃) |

| Color Index | 14645 |

| pKa | pK₁: 6.3; pK₂: 11.55 (25°C) |

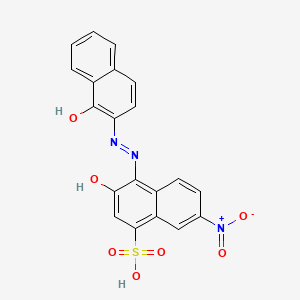

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O7S/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25/h1-10,24-25H,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHWAXDSTKHEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067137 | |

| Record name | 3-Hydroxy-4-((1-hydroxy-2-naphthyl)azo)-7-nitronaphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25747-08-4 | |

| Record name | 1-[(1-Hydroxy-2-naphthyl)azo]-2-naphthol-6-nitro-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-(2-(1-hydroxy-2-naphthalenyl)diazenyl)-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-4-((1-hydroxy-2-naphthyl)azo)-7-nitronaphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-[(1-hydroxy-2-naphthyl)azo]-7-nitronaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Modifications of C.i. Mordant Black 11

Innovative Approaches to C.I. Mordant Black 11 Synthesis and Derivatization

The synthesis of azo dyes, including this compound, is undergoing significant evolution, driven by the need for more sustainable and efficient chemical processes. Researchers are exploring novel pathways that minimize environmental impact and allow for the creation of new derivatives with tailored properties.

Environmentally Benign Synthesis Routes for Azo Dyes

Traditional synthesis of azo dyes often involves harsh conditions, such as low temperatures to stabilize diazonium salts and the use of toxic solvents and acids. rsc.org Green chemistry principles are being applied to develop more eco-friendly alternatives. These modern methodologies aim to overcome the limitations of previous methods, which include modest yields and long reaction times. rsc.org

Key innovations in the green synthesis of azo dyes include:

Solvent-Free Conditions: A prominent approach involves conducting reactions by grinding the reactants together at room temperature, which eliminates the need for hazardous solvents. rsc.orgresearchgate.net This method is simple, rapid, and cost-effective. researchgate.net

Reusable Catalysts: The use of sulfonic acid-functionalized magnetic Fe3O4 nanoparticles (Fe3O4@SiO2-SO3H) as a solid acid catalyst has proven effective. rsc.org These nanocatalysts are easily recoverable using a magnet and can be recycled multiple times without significant loss of activity, making the process more economical and sustainable. rsc.org Another effective catalyst is nano silica-supported boron trifluoride (nano BF3·SiO2), which allows for the stable storage of aryl diazonium salts at room temperature for months. researchgate.net

Energy Efficiency: Many green methods operate at room temperature, reducing energy consumption compared to traditional processes that require strict temperature control. rsc.orgresearchgate.nettandfonline.com The use of water as a solvent, where applicable, further enhances the environmental superiority of these protocols. tandfonline.com

| Method | Key Features | Advantages | Catalyst/Medium | Reference |

|---|---|---|---|---|

| Grinding Method | Solvent-free synthesis at room temperature. | Environmentally friendly, efficient, simple product isolation. | Fe3O4@SiO2-SO3H magnetic nanoparticles. | rsc.org |

| Nano Solid Acid Catalysis | Solvent-free conditions, stable diazonium salt intermediates. | Simple, rapid, cost-effective, reusable catalyst. | Nano BF3·SiO2. | researchgate.net |

| Aqueous Solution Synthesis | Uses water as a green solvent at room temperature. | Energy-saving, high yields, short reaction times. | CuI-graphene nanocomposite. | tandfonline.com |

Exploration of Alternative Precursor Compounds for this compound Derivatives

The standard manufacturing process for this compound involves the diazotization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, followed by coupling with Naphthalen-1-ol. worlddyevariety.com The creation of derivatives of this compound can be achieved by modifying these precursor structures. The synthesis of azo dyes generally relies on a diazotization/coupling reaction involving an aromatic amine and a coupling component. nih.gov

By systematically altering these foundational molecules, new dye structures with potentially novel properties can be accessed. For instance:

Modified Diazo Components: Substituting the 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid with other aminonaphthol sulfonic acids could yield a range of new dye structures. The position and nature of substituent groups on the aromatic ring are known to influence the color and properties of the final dye.

Alternative Coupling Components: Replacing Naphthalen-1-ol with other naphthol derivatives or different coupling agents, such as substituted phenols or pyrazolones, would lead to significant structural and chromatic variations. The development of brown iron-complexed dyes often utilizes precursors like acetoacetanilide (B1666496) or 1-methyl-3-phenyl-5-pyrazolone. sdc.org.uk

While specific research detailing a wide array of alternative precursors for this compound is limited, the general principles of azo dye chemistry provide a clear framework for the rational design of such derivatives. nih.gov

Functionalization and Structural Modification Strategies for this compound

The utility of this compound is intrinsically linked to its ability to form coordination complexes with metal ions. This characteristic is central to its function as a mordant dye and a metallochromic indicator. Research in this area focuses on synthesizing new metal complexes to enhance performance and exploring the fundamental kinetics of these complexation reactions.

Synthesis of Metal-Coordination Complexes with this compound

This compound, an ortho,ortho'-bis(hydroxy) monoazo compound, is designed to form stable coordination complexes with metal ions, a process that is crucial for its application in dyeing protein fibers like wool. p2infohouse.orgresearchgate.net The metal is chelated within the dye structure, forming an insoluble metal-dye complex on the fiber, which significantly improves fastness properties. researchgate.netresearchgate.net

A significant area of research has been the development of iron-complexed azo dyes as environmentally friendlier alternatives to traditional chromium- and cobalt-containing dyes. researchgate.netresearchgate.net Concerns over the toxicity and environmental impact of chromium have driven the investigation into dyes complexed with iron, a more benign metal. p2infohouse.orgresearchgate.net

Researchers have successfully synthesized premetallized 1:2 iron-complexed monoazo dyes that serve as potential replacements for chromium-based analogues like those derived from this compound. p2infohouse.orgresearchgate.net This work has led to the development of black iron complexes with fastness properties on both wool and nylon that are comparable to their chromium counterparts. researchgate.net This demonstrates that the use of chromium is not essential to achieve high-performance black shades. p2infohouse.org

| Dye | Metal | Substrate | Lightfastness Rating (kJ/m²) |

|---|---|---|---|

| Fe-Complexed Analogue (Dye 1 in source) | Fe | Wool | 4-5 (at 225.6), 4 (at 451.2) |

| Nylon | 4-5 (at 225.6), 4 (at 451.2) | ||

| Acid Black 172 (Commercial Analogue) | Cr | Wool | 5 (at 225.6), 5 (at 451.2) |

| Nylon | 5 (at 225.6), 5 (at 451.2) |

Source: Adapted from Freeman et al. (1995) p2infohouse.org

This compound, also known by the trivial name Eriochrome Black T, is widely used as a metallochromic indicator due to the distinct color changes that occur upon complexation with metal ions. pku.edu.cn The kinetics and stability of these complexes have been the subject of numerous studies.

Spectrophotometric investigations have determined the formation constants for complexes with several metal ions. For instance, studies on the interaction with Ni(II) in a phosphate (B84403) buffer at pH 6.0 identified the formation of both 1:1 and 1:2 (metal:ligand) complexes. The stability of these complexes decreases in the order Mg²⁺ > Ca²⁺ > Li⁺ > K⁺ > Na⁺ in solvents like acetone (B3395972) and DMSO. ut.ac.ir

| Metal Ion | Complex Stoichiometry (Metal:Dye) | log K | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Ni(II) | 1:1 | 8.17 | 0.1 M phosphate buffer (pH 6.0) | |

| 1:2 | 11.17 | |||

| Mg(II) | 1:1 | 5.55 | Acetone | ut.ac.ir |

| Ca(II) | 1:1 | 3.78 | Acetone | ut.ac.ir |

| Li(I) | 1:1 | 3.30 | Acetone | ut.ac.ir |

The kinetics of complex formation with chromium(III) are of particular importance for its application in mordant dyeing. Cr(III) complexation reactions are known to be relatively slow. uva.es The process generally involves the initial sorption of Cr(III) onto a surface or ligand, followed by electron transfer and rearrangement of oxygen ligands, and finally the desorption of the product. udel.edu Kinetic studies of Cr(III) with other complexing agents like EDTA show that the process can be modeled, but it is a multi-step reaction. ub.edunih.gov In the context of dyeing, the Cr(III) ion, often formed by the reduction of a dichromate salt on the wool fiber, forms a highly stable and inert complex with the dye molecule, leading to excellent fastness properties. researchgate.net

Design and Synthesis of Iron-Complexed Analogues for Enhanced Performance

Introduction of Auxiliary Chromophores and Auxochromes for Tuned Properties

The color and complexometric properties of this compound are dictated by its chromophores (the azo group, -N=N-, and the nitro group, -NO2) and auxochromes (the hydroxyl, -OH, and sulfonic acid, -SO3H, groups). smolecule.com An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of light absorption, thereby altering the color. redalyc.org Advanced synthetic strategies aim to create analogues of Mordant Black 11 by modifying these groups or introducing new ones to tune its characteristics for specific purposes.

One approach involves altering the core structure by using different coupling components. For instance, research has shown the synthesis of new acid azo dyes by diazotizing a similar precursor, 1-Amino-2-naphthol-6-nitronaphthalene-4-sulphonic acid, and coupling it with resorcinol (B1680541) instead of naphthalen-1-ol. scispace.com This substitution of the coupling agent directly modifies the chromophoric system, leading to a new dye with different spectral and metal-complexing behaviors. scispace.com

Another strategy is the introduction of new functional groups to create derivatives with novel properties. Studies on other azo dyes have demonstrated that incorporating a sulfonamide functional group can yield compounds with potential antimicrobial activity. ncsu.edu This principle of using substituted precursors, such as anilines or naphthols bearing different functional groups, allows for the creation of a library of Mordant Black 11 analogues. ncsu.eduresearchgate.net The electronic nature of these substituents plays a critical role. Research on new dyes derived from the Mordant Black structure has shown that adding electron-donating or electron-withdrawing groups can create a "pull-push" effect, leading to intramolecular charge transfer (ICT) and shifting the absorption spectra to longer wavelengths. nih.gov This is a key strategy for designing new dyes with tailored optical properties. nih.gov The steric and electronic effects of substituents can also be fine-tuned to optimize the properties of the resulting metal complexes. researchgate.net

| Modification Strategy | Precursor Example | Introduced/Modified Group | Resulting Property Change |

| Coupling Component Substitution | Resorcinol (instead of Naphthalen-1-ol) | Dihydroxyphenyl group | Altered chromophoric system, leading to new dye with different spectral properties. scispace.com |

| Functional Group Introduction | Sulfonamide-containing precursors | Sulfonamide group (-SO2NH2) | Potential for antimicrobial activity in the resulting dye. ncsu.edu |

| Electronic Tuning | Precursors with electron-donating or withdrawing groups | Electron-withdrawing group | Induces intramolecular charge transfer (ICT), shifting absorption to longer wavelengths. nih.gov |

Polymerization and Nanoconjugation of this compound for Material Integration

Integrating this compound (also referred to as Eriochrome Black T or EBT) into polymers and nanostructures is a key area of research for developing advanced materials, particularly for sensor technology and environmental remediation.

Polymerization: The EBT monomer can be electrochemically polymerized to form a conductive polymer film (poly-EBT or pEBT) on an electrode surface. youtube.com This process typically involves applying a repetitive potential to an electrode immersed in a solution of the EBT monomer. The resulting pEBT film enhances the electrode's properties by decreasing charge transfer resistance and improving the kinetics of electron transfer. The extent of polymerization and the properties of the resulting film can be enhanced by incorporating other materials, such as deep eutectic solvents (DES), during the process. sielc.comncsu.edu These polymer-modified electrodes have been successfully used to create sensitive electrochemical sensors for detecting various analytes, including pharmaceuticals like omeprazole (B731) and lansoprazole (B1674482). sielc.comncsu.edu

Nanoconjugation: this compound can be conjugated with various nanomaterials to create hybrid materials with synergistic properties. These nanoconjugates leverage the high surface area and unique electronic properties of nanoparticles with the specific chemical activity of the dye.

Carbon Nanotube (CNT) Composites: Poly-EBT can be doped with CNTs to create a composite film. The inclusion of CNTs within the polymer matrix significantly modifies the film's morphology and enhances its electrical conductivity. youtube.com

Gold Nanoparticle (AuNP) Composites: A poly-EBT film can be further modified by depositing AuNPs onto its surface. cymitquimica.com This combination creates a highly sensitive platform for electrochemical sensing, as the synergistic interaction between the polymer and the AuNPs increases the rate of electron transfer and amplifies the current signal. cymitquimica.com Such electrodes have been developed for the sensitive determination of arsenic. cymitquimica.com

Metal Oxide and Magnetic Nanoparticles: EBT has been studied in conjunction with nanoparticles like nickel ferrite (B1171679) (NiFe2O4) and functionalized mesoporous carbons for the adsorptive removal of the dye from aqueous solutions. researchgate.netupce.cz In other applications, silver nanoparticle-reduced graphene oxide composites have been used to create luminescent sensors for the detection of EBT in water. ajchem-a.com

Functionalized Polymers: The dye can be functionalized onto polymers like chitosan (B1678972). The resulting biopolymeric ligand can then form complexes with various metal ions, indicating an interaction between the metal and the azo group of the dye. Similarly, polyaniline has been synthesized and evaluated for the adsorption of Mordant Black 11.

These approaches demonstrate the versatility of this compound as a building block for advanced materials with tailored functionalities for sensing, catalysis, and environmental applications.

| Integration Method | Conjugate/Composite Material | Synthesis Technique | Application/Key Finding |

| Polymerization | Poly-Eriochrome Black T (pEBT) film | Electropolymerization on glassy carbon or ITO electrodes. youtube.com | Creates conductive polymer films for electrochemical sensors. ncsu.edu |

| Nanoconjugation | pEBT / Carbon Nanotube (CNT) Composite | Electropolymerization of EBT in the presence of CNTs. youtube.com | Enhances the electrical properties of the polymer film. youtube.com |

| Nanoconjugation | pEBT / Gold Nanoparticle (AuNP) Composite | CV deposition of AuNPs onto an over-oxidized pEBT film. cymitquimica.com | Creates a highly sensitive sensor for detecting analytes like As(III). cymitquimica.com |

| Nanoconjugation | Silver Nanoparticle-Reduced Graphene Oxide (Ag-rGO) | Reflux method using aqueous plant extracts. ajchem-a.com | Luminescent "turn-off" sensing of EBT in water. ajchem-a.com |

| Functionalization | Chitosan-EBT | Chemical functionalization of chitosan with the dye. | Creates a biopolymeric ligand for complexing with metal ions. |

| Adsorption | Polyaniline (PANI) | In-situ and emulsion polymerization. | Efficient adsorbent for removing Mordant Black 11 from water. |

Sophisticated Analytical Techniques for C.i. Mordant Black 11 Characterization and Detection

Spectroscopic Investigation Methodologies for C.I. Mordant Black 11

Spectroscopic techniques are indispensable for elucidating the structural features and quantifying the presence of this compound. These methods probe the interaction of the dye molecule with electromagnetic radiation, providing a wealth of information.

Advanced UV-Visible Spectrophotometry in Quantitative and Mechanistic Analysis

UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of this compound in aqueous solutions. The dye exhibits a characteristic maximum absorption wavelength (λmax) which allows for its concentration to be determined using the Beer-Lambert law. Studies have shown that the λmax of this compound is approximately 530 nm in its protonated form, appearing blue, and shifts upon complexation with metal ions like calcium and magnesium, resulting in a red color. core.ac.uk This colorimetric change is the basis for its use as an indicator in complexometric titrations. chempedia.info

The technique is also pivotal in studying the degradation and biotransformation of the dye. For instance, the decolorization of this compound by microorganisms can be monitored by observing the decrease in the absorbance at its λmax. One study reported the initial λmax of the dye at 610 nm, which shifted to shorter wavelengths (582–584 nm, 566–570 nm, and 554–568 nm) over 72 hours of bacterial treatment, indicating the transformation of the dye molecule. nih.gov The interactions between this compound and surfactants have also been investigated using UV-Vis spectroscopy, revealing changes in the absorption spectra that signify the formation of dye-surfactant complexes. scribd.comacs.org

| Application | Key Findings | Wavelengths (nm) |

| Quantification | Determination of concentration in aqueous solutions. | ~530 (protonated), 610 |

| Degradation Studies | Monitoring decolorization and biotransformation. | Shift from 610 to 554-568 |

| Complexation Analysis | Observing color change upon metal ion binding. | Not specified |

| Surfactant Interaction | Characterizing dye-surfactant complex formation. | Not specified |

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural and Interaction Analysis

Fourier-Transform Infrared (FTIR) spectroscopy provides detailed information about the functional groups present in the this compound molecule and is instrumental in analyzing its structural changes and interactions. The FTIR spectrum of the dye reveals characteristic peaks corresponding to its various chemical bonds. core.ac.uk These include vibrations for phenolic O-H, secondary amine N-H, aromatic C-H, naphthalene (B1677914), and the azo (-N=N-) bond. core.ac.uk

FTIR analysis is particularly valuable in confirming the biotransformation of this compound. By comparing the FTIR spectra of the dye before and after treatment with microorganisms, researchers can identify the disappearance or alteration of specific peaks, indicating the breakdown of the molecule. nih.gov For example, changes in the regions associated with the azo bond and aromatic rings can confirm the degradation of the chromophore. This technique has been successfully used to characterize the dye and its adsorption onto various materials. researchgate.net

| Functional Group | Vibrational Mode |

| Phenolic O-H | Stretching |

| Secondary Amine N-H | Stretching |

| Aromatic C-H | Stretching |

| Naphthalene Ring | Skeletal Vibrations |

| Azo Bond (-N=N-) | Stretching |

Raman Spectroscopy for In-Situ Characterization

Raman spectroscopy is a powerful non-destructive technique for the in-situ characterization of dyes like this compound, even when present in low concentrations on a substrate. ojp.gov This method provides detailed chemical information that can be difficult to obtain with other techniques. ojp.gov By analyzing the scattered light from a laser source, Raman spectroscopy can identify the vibrational modes of the dye molecule, offering a molecular fingerprint.

The technique has been successfully employed in forensic science for the analysis of dyes on single textile fibers. nih.gov Different laser wavelengths can be utilized to optimize the Raman signal and minimize interference from fluorescence, a common issue with dye analysis. nih.govmorana-rtd.com For instance, near-infrared lasers (e.g., 785 nm, 830 nm, or 1064 nm) are often preferred to reduce fluorescence and prevent sample degradation. nih.govmorana-rtd.com Raman spectroscopy, sometimes coupled with techniques like Thin Layer Chromatography (TLC), can classify and identify dye components, providing crucial information in forensic casework. ojp.gov The ability to perform analysis directly on a material without extensive sample preparation makes it an invaluable tool for studying historical artifacts and textiles. uniroma1.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds, including this compound and its metabolites. dokumen.pub While less commonly reported in routine analysis due to sensitivity and sample preparation requirements, NMR provides unambiguous information about the carbon-hydrogen framework of the molecule. uoa.gr Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC), can be used to piece together the complete molecular structure. whiterose.ac.uk

In the context of dye degradation studies, NMR is crucial for identifying the precise chemical structures of the breakdown products. This information is essential for proposing accurate degradation pathways. For example, after a biotransformation process, the resulting metabolites can be isolated and analyzed by NMR to confirm their identities, which might have been tentatively assigned based on other techniques like GC-MS. whiterose.ac.uk

Chromatographic Separation and Identification Systems for this compound and its Metabolites

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and profiling its degradation products. These methods are often coupled with spectroscopic detectors for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and analysis of this compound and its related compounds. sielc.comresearchgate.net Reverse-phase (RP) HPLC is a commonly employed method for this purpose. sielc.comsielc.com A typical RP-HPLC setup utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com

HPLC is instrumental in:

Purity Assessment: Determining the purity of this compound by separating it from any impurities or byproducts from its synthesis.

Degradation Studies: Monitoring the disappearance of the parent dye and the appearance of degradation products over time. nih.gov For instance, in a study on the biotransformation of this compound, HPLC analysis confirmed the decrease of the dye's peak and the emergence of new peaks corresponding to metabolites. nih.gov

Metabolite Identification: When coupled with a mass spectrometer (LC-MS), HPLC can be used to separate and identify the various metabolites formed during degradation processes. najah.edu This powerful combination allows for the determination of the molecular weights of the degradation products, which is a critical step in elucidating the degradation pathway. upce.cz

| HPLC Method | Column | Mobile Phase Components | Application |

| Reverse-Phase (RP) | C18, Newcrom R1 sielc.comsielc.com | Acetonitrile, Water, Phosphoric Acid/Formic Acid sielc.comsielc.com | Purity, Degradation Monitoring nih.gov |

| Ion-Pairing RP-HPLC-MS | Not specified | Mobile phase with ion-pairing agents researchgate.net | Separation and identification of dye and degradation products researchgate.netnajah.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Elucidation in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for identifying the degradation products of this compound, particularly following biological or chemical treatment processes. This technique separates volatile and semi-volatile compounds in a mixture and identifies them based on their mass-to-charge ratio, providing detailed structural information.

In a study investigating the biodecolorization and biotransformation of Mordant Black 11 by Klebsiella pneumoniae MB398, GC-MS analysis was instrumental in identifying the metabolites formed. nih.govresearchgate.net The analysis of the bacterially treated dye revealed the formation of several smaller, more basic components, indicating the breakdown of the complex parent dye molecule. researchgate.net The elution peak of the unprocessed Mordant Black 11 was observed at 5.045 minutes, while a new peak appeared at 4.556 minutes in the treated sample, confirming the dye's transformation. researchgate.net

The research identified nine distinct metabolites resulting from the bacterial degradation of Mordant Black 11. nih.govresearchgate.net These findings not only confirm the biotransformation of the dye but also allow for the proposal of a metabolic pathway. nih.govresearchgate.net The presence of one of the metabolites, phenol,2,4-bis(1,1-dimethylethyl), in the GC-MS spectra of real textile effluent further validated the degradation of Mordant Black. researchgate.net

Identified Metabolites of this compound Degradation by Klebsiella pneumoniae MB398

| Metabolite |

|---|

| Phenol,2,4-bis(1,1-dimethylethyl) |

| 9-Eicosene, (E) |

| Ethanol,2,2-(2-propenyloxy) |

| Acetic acid, benzene |

| 1-Naphthol |

| Methyl formate |

| Valeraldehyde,2,4-dimethyl |

| 7-Hexadecene (Z) |

Data sourced from studies on the biotransformation of Mordant Black 11. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) Coupled with Advanced Detection for Comparative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often employed for the comparative analysis and screening of dyes like this compound. ojp.govscispace.com It separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a flat plate) and a mobile phase (a solvent or solvent mixture).

TLC has been utilized in forensic science for the comparative analysis of fiber dyes, including Mordant Black 11, on a case-by-case basis. ojp.gov The technique's utility is enhanced when coupled with more advanced detection methods, such as Raman spectroscopy, which can provide detailed chemical information and aid in the classification and identification of the dye. ojp.gov The development of standardized procedures for TLC is crucial for improving the reproducibility of results. ojp.gov

In the context of biodegradation studies, TLC analysis, alongside HPLC and GC-MS, has been used to confirm the cleavage of the azo bond in Mordant Black 11 during bacterial treatment. researchgate.net The disappearance of the original dye spot and the appearance of new spots corresponding to metabolites provide clear evidence of its transformation.

Electrochemical Sensing and Voltammetric Characterization of this compound

Electrochemical methods offer a highly sensitive and selective approach for the detection and characterization of this compound. These techniques are based on measuring the current response of the dye to an applied potential, providing insights into its redox behavior and enabling its quantification at trace levels.

Development of Advanced Electrochemical Sensors for this compound Detection

The development of advanced electrochemical sensors has significantly enhanced the ability to detect this compound. These sensors often utilize modified electrodes to improve sensitivity, selectivity, and stability.

One approach involves the electropolymerization of Eriochrome Black T (EBT) on the surface of a glassy carbon electrode (GCE). researchgate.netsigmaaldrich.com This creates a poly(EBT) film that exhibits excellent electrocatalytic activity. researchgate.net Such modified electrodes have been successfully used for the simultaneous determination of various analytes, demonstrating their versatility. researchgate.net For instance, a poly(EBT)-modified GCE has been employed for the sensitive detection of dopamine, ascorbic acid, and uric acid. researchgate.net

Another strategy involves the use of multi-walled carbon nanotubes (MWCNTs) to modify a GCE. This fabrication results in a highly sensitive electrochemical sensing platform for the trace analysis of EBT in aqueous solutions through adsorptive stripping linear sweep voltammetry. tandfonline.com The results from this method have shown it to be a more sensitive alternative to existing spectrophotometric techniques. tandfonline.com Similarly, a mordant black 11-modified GCE was developed for the determination of methylene (B1212753) blue, showcasing good repeatability and stability. researchgate.net

The use of surfactants, such as sodium dodecyl sulfate (B86663) (SDS), to immobilize EBT on a carbon paste electrode has also been shown to improve the sensitivity of the electrode, acting as a good sensor. electrochemsci.orgresearchgate.net Furthermore, nanomaterial-based chemical sensors, in general, offer numerous advantages over traditional materials in terms of sensitivity and specificity. tandfonline.com

Elucidation of Electrochemical Behavior and Reaction Mechanisms of this compound

Understanding the electrochemical behavior of this compound is crucial for developing reliable analytical methods. Voltammetric studies, particularly cyclic voltammetry (CV), have been extensively used to investigate its reduction and oxidation processes at various electrodes.

The electrochemical reduction of the azo group (-N=N-) in EBT is a key feature of its voltammetric behavior. electrochemsci.orgresearchgate.net Studies using a carbon paste electrode in a sulfuric acid supporting electrolyte have shown that EBT undergoes a two-step, irreversible reduction. electrochemsci.orgresearchgate.net The reduction mechanism involves a two-step, one-electron process for the -N=N- moiety. electrochemsci.orgresearchgate.net The electrochemical process is diffusion-controlled, and the reduction peak potentials are influenced by the concentration of both EBT and the supporting electrolyte. electrochemsci.org

At a glassy carbon electrode, the electrochemical behavior of a mordant dye (C.I. 17135) was investigated across a wide pH range (2.0-12.0). electrochemsci.orgkg.ac.rs An irreversible electrode reaction was observed, with one well-defined reduction peak in acidic, neutral, and basic media. electrochemsci.org The shift of peak potentials to more negative values with increasing pH indicates the involvement of protons in the electrode reaction. electrochemsci.org

The electrochemical behavior can be influenced by the electrode material and modifications. For example, on an acid-oxidized multi-walled carbon nanotube modified GCE, EBT exhibited a reversible two-step one-electron redox mechanism, with the process being adsorption-controlled. tandfonline.com

Application of Voltammetry (Cyclic, Square Wave, Differential Pulse) for Trace Analysis

Various voltammetric techniques, including cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV), are employed for the trace analysis of this compound due to their high sensitivity and low detection limits. research-solution.comscience.govnumberanalytics.com

Cyclic Voltammetry (CV) is used to study the electrochemical behavior and reaction mechanisms of EBT. electrochemsci.orgresearchgate.net By varying the scan rate, information about the nature of the electrode reaction, such as whether it is diffusion-controlled or adsorption-controlled, can be obtained. researchgate.net

Square Wave Voltammetry (SWV) is a particularly sensitive technique for trace analysis. science.govnumberanalytics.com It has been used to study the electrochemical behavior of EBT-Ni(II) complexes and to evaluate their stability constants. tubitak.gov.tr A mordant black 11-modified glassy carbon electrode has been utilized with SWV for the determination of methylene blue, achieving a detection limit of 218 nM. researchgate.net

Differential Pulse Voltammetry (DPV) is another highly sensitive technique used for quantitative analysis. A poly(EBT) film-coated GCE has been used with DPV to obtain calibration curves for dopamine, ascorbic acid, and uric acid over wide concentration ranges. researchgate.net Similarly, a poly(EBT)-modified GCE was used for the determination of the antiviral drug acyclovir, achieving a detection limit of 12 nM. nih.gov

Voltammetric Techniques for this compound Analysis

| Voltammetric Technique | Electrode | Application | Key Findings | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Carbon Paste Electrode | Study of electrochemical behavior | Two-step, one-electron irreversible reduction of the azo group. | electrochemsci.orgresearchgate.net |

| Cyclic Voltammetry (CV) | HMDE | Investigation of reaction mechanism | Irreversible electrode reaction with proton involvement. | electrochemsci.org |

| Square Wave Voltammetry (SWV) | HMDE | Investigation of electrochemical behavior | Adsorption of the dye on the electrode surface. | electrochemsci.org |

| Square Wave Voltammetry (SWV) | GCE modified with Mordant Black 11 | Determination of Methylene Blue | Detection limit of 218 nM. | researchgate.net |

| Differential Pulse Voltammetry (DPV) | GCE modified with poly(EBT) | Determination of Acyclovir | Detection limit of 12 nM. | nih.gov |

This table summarizes the application of various voltammetric techniques for the analysis of this compound and related compounds.

Integrated Analytical Platforms for Comprehensive this compound Analysis

For a comprehensive analysis of this compound, especially in complex environmental or biological samples, integrated analytical platforms that combine multiple techniques are often necessary. The complexity of commercial dye formulations, which can contain numerous isomers and impurities, necessitates such an approach. researchgate.net

A combination of separation techniques like TLC and HPLC with spectroscopic methods such as UV-Vis, FTIR, and mass spectrometry provides a powerful workflow. nih.govresearchgate.net For instance, the biotransformation of Mordant Black 11 has been successfully characterized using a combination of UV-Vis spectrophotometry, FTIR, HPLC, and GC-MS. nih.govresearchgate.net This integrated approach allowed for the confirmation of dye decolorization, the identification of functional group changes, and the elucidation of degradation metabolites. nih.govresearchgate.net

In forensic analysis, a systematic approach involving extraction, TLC, Raman spectroscopy, infrared spectroscopy, and UV-Visible spectroscopy has been proposed for the identification and comparison of fiber dyes. ojp.gov The strength of such an integrated approach lies in the complementary information provided by each technique, leading to a more robust and reliable analysis. ojp.gov The development of such multi-technique platforms is crucial for tackling the challenges posed by the analysis of complex dye samples.

Environmental Remediation and Degradation Research of C.i. Mordant Black 11

Biological Degradation Pathways and Microbial Bioremediation of C.I. Mordant Black 11

Biological remediation utilizes various microorganisms to transform chemically complex hazardous compounds into simpler, harmless molecules. nih.gov Research has increasingly focused on the potential of bacteria, fungi, and algae to decolorize and degrade azo dyes like this compound. jabonline.inuminho.pt

Bacteria have gained significant attention for dye wastewater remediation due to their shorter growth cycles and their ability to not only decolorize but also mineralize dyes. nih.gov Several studies have isolated and characterized bacterial strains with the capability to effectively decolorize and biotransform this compound.

Researchers have successfully isolated several bacterial strains from dye-contaminated environments that demonstrate a significant potential for the degradation of this compound. These isolates have been characterized based on their metabolic capabilities and efficiency in dye removal.

A notable example is Klebsiella pneumoniae MB398 , a biofilm-forming bacterium isolated from the effluent of a food industry in Hattar, Pakistan. nih.govresearchgate.net This strain has shown high efficiency in decolorizing Mordant Black 11 under aerobic conditions. nih.gov Other identified potent bacterial strains include indigenous biofilm-forming Staphylococcus sp. MB377 and Bacillus subtilis MB378 . tandfonline.comresearchgate.net Studies have also reported the decolorization capabilities of Sphingomonas sp. and Klebsiella sp. Y3 for Mordant Black 11. nih.gov

Table 1: Isolated Bacterial Strains for this compound Decolorization

| Bacterial Strain | Source of Isolation | Reported Decolorization Efficiency | Time | Reference |

|---|---|---|---|---|

| Klebsiella pneumoniae MB398 | Food industry effluent | 75.35% | 72 hours | nih.gov |

| Bacillus subtilis MB378 | Not Specified | 75.23% (with glucose) | 48 hours | tandfonline.com |

| Staphylococcus sp. MB377 | Not Specified | 76.12% | 24 hours | tandfonline.com |

| Sphingomonas sp. | Not Specified | 60% | 24 hours | nih.gov |

| Klebsiella sp. Y3 | Textile dyeing industry | 73% | 48 hours | nih.gov |

| Bacillus lentus | Not Specified | 98% (at 50 mg L⁻¹) | 98 hours | nih.gov |

The biodegradation of azo dyes by microorganisms is primarily an enzymatic process. nih.gov The key to decolorization lies in the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. nih.govmdpi.com While specific enzymatic pathways can vary between microorganisms, several key enzymes have been identified as crucial for the degradation of synthetic dyes.

Other enzymes, such as laccases and lignin peroxidases , have also been shown to possess significant potential in degrading a wide variety of synthetic dyes. nih.gov These enzymes are involved in the subsequent degradation of the aromatic amines produced after the initial azo bond cleavage. mdpi.com The enzymatic activities of strains like Klebsiella pneumoniae MB398 are considered central to their ability to biodegrade and biotransform Mordant Black 11. nih.gov

Analysis of the metabolites produced during bacterial degradation provides insight into the biotransformation pathway. For Klebsiella pneumoniae MB398, Gas Chromatography-Mass Spectrometry (GC-MS) analysis was used to identify the intermediate compounds formed during the degradation of Mordant Black 11. nih.govnih.gov

The study revealed the formation of nine distinct metabolites, indicating a comprehensive biotransformation of the parent dye molecule. nih.gov The identification of these smaller compounds confirms the breakdown of the complex structure of Mordant Black 11. nih.govresearchgate.net Based on these findings, a potential metabolic pathway was proposed. nih.govresearchgate.net

Table 2: Metabolites Identified from the Biotransformation of this compound by Klebsiella pneumoniae MB398

| No. | Identified Metabolite |

|---|---|

| 1 | Phenol, 2,4-bis(1,1-dimethylethyl) |

| 2 | 9-Eicosene, (E) |

| 3 | Ethanol, 2,2-(2-propenyloxy) |

| 4 | Acetic acid, benzene |

| 5 | 1-Naphthol |

| 6 | Methyl formate |

| 7 | Valeraldehyde, 2,4-dimethyl |

| 8 | 7-Hexadecene (Z) |

Source: nih.gov

While bacterial degradation of dyes has been extensively studied, fungi and algae are also recognized for their potential in bioremediation. jabonline.inuminho.pt Fungi, in particular, are considered effective in the breakdown and sometimes complete mineralization of synthetic dyes, a process termed myco-remediation. jabonline.intandfonline.com This capability is often attributed to powerful extracellular enzymes like laccases and peroxidases. tandfonline.com Algal degradation also presents a promising, eco-friendly approach. uminho.pt

However, specific research focusing solely on the degradation of this compound by fungal or algal species is limited in the current scientific literature. General studies on dye bioremediation suggest that fungal degradation is often a secondary metabolic event that occurs when essential nutrients become limited. szabo-scandic.com While consortia of fungi have proven effective against other dyes like Methylene (B1212753) Blue and Congo Red, dedicated studies on their interaction with Mordant Black 11 are not widely available. tandfonline.com

The efficiency of microbial dye degradation is significantly influenced by environmental and nutritional parameters. neptjournal.com Optimizing factors such as pH, temperature, initial dye concentration, and the presence of co-substrates is crucial for enhancing the decolorization capabilities of microorganisms.

pH and Temperature: Studies have shown that optimal pH and temperature vary between different bacterial strains. Klebsiella pneumoniae MB398 exhibited maximum decolorization efficiency at an acidic pH of 6.0 and a temperature of 37°C. nih.govnih.gov In contrast, Bacillus subtilis MB378 performed optimally at a pH of 8 and 30°C, while Staphylococcus sp. MB377 favored an acidic pH and a temperature of 37°C. tandfonline.comresearchgate.net

Initial Dye Concentration: The concentration of the dye can impact the rate of degradation. For Klebsiella pneumoniae MB398, an increase in dye concentration from 50 mg L⁻¹ to 150 mg L⁻¹ led to a decrease in decolorization efficiency from 72.60% to 49.65%. nih.gov This inhibitory effect at higher concentrations is a common phenomenon observed in dye bioremediation. nih.gov

Co-substrates and Inoculum Size: The presence of an additional carbon source, or co-substrate, can enhance bacterial growth and, consequently, dye degradation. Bacillus subtilis MB378 showed improved decolorization (75.23%) in a medium supplemented with glucose. tandfonline.com The inoculum size also plays a direct role; for Staphylococcus sp. MB377 and Bacillus subtilis MB378, increasing the inoculum volume generally resulted in higher decolorization rates. researchgate.net

Table 3: Optimal Conditions for this compound Decolorization by Various Bacteria

| Bacterial Strain | Optimal pH | Optimal Temperature (°C) | Optimal Initial Dye Conc. | Other Factors | Reference |

|---|---|---|---|---|---|

| Klebsiella pneumoniae MB398 | 6.0 | 37 | 100 mg L⁻¹ | 2% inoculum size | nih.gov |

| Bacillus subtilis MB378 | 8.0 | 30 | Up to 150 mg L⁻¹ tolerated | Glucose as co-substrate; 2% inoculum size showed max. decolorization (85.04%) | tandfonline.comresearchgate.net |

| Staphylococcus sp. MB377 | Acidic | 37 | Not Specified | 1% inoculum size | tandfonline.comresearchgate.net |

Enzymatic Activities Involved in Azo Bond Cleavage

Microbial Consortium Approaches for Enhanced Degradation Efficiency

The use of microbial consortia has proven to be a highly effective strategy for the decolorization and degradation of azo dyes like this compound. tandfonline.com Compared to individual microbial strains, which often struggle to completely break down the complex structures of these dyes, consortia of different microbial communities demonstrate superior performance due to synergistic metabolic interactions. tandfonline.commdpi.com This enhanced efficiency stems from the complementary enzymatic activities within the consortium, where different strains may target various functional groups on the dye molecule or utilize the breakdown by-products from other microbes for further degradation. tandfonline.com

Research has shown that mixed microbial populations can decolorize dyes more efficiently than pure cultures by simultaneously targeting different dye structures or by utilizing metabolites produced by other strains. mdpi.com For instance, a bacterial consortium can create a synergistic metabolic network that allows for a more complete breakdown of the dye molecule. nih.gov This is particularly advantageous as the complete degradation of most dyes often requires a two-stage process, typically an anaerobic reduction followed by an aerobic one, which can be achieved in a single-pot system using a mixed culture. nih.gov

Studies have specifically investigated the degradation of Mordant Black dyes using microbial consortia. For example, a consortium of Staphylococcus and Bacillus species was utilized to decolorize and transform Mordant Black 11, with the Bacillus sp. showing a decolorization efficiency of 75.2% in a glucose-supplemented medium. nih.gov However, the efficiency was observed to decrease at higher dye concentrations. nih.gov Another study developed a microbial consortium designated CN-1, consisting of five different bacterial species, for the degradation of Mordant Black 17. researchgate.net This consortium proved to be a potential candidate for the biological treatment of dye-containing effluent. researchgate.net

The development of bacterial-fungal consortia is another promising approach, as these combinations can transform harmful pollutants into non-toxic forms through the action of extracellular oxidoreductase enzymes. tandfonline.com The synergistic action of multiple enzymes within these consortia enhances the degradation process by providing complementary pathways for dye breakdown, ultimately leading to the complete mineralization of complex dye molecules into environmentally safe end products. mdpi.com

Physicochemical Treatment Approaches for this compound Removal from Aqueous Solutions

Physicochemical methods, including adsorption and coagulation-flocculation, are widely employed for the removal of dyes like this compound from wastewater. univ-bouira.dz These techniques are often effective in treating industrial effluents containing complex and recalcitrant dye molecules.

Adsorption is a prominent technique for removing this compound from aqueous solutions due to its efficiency and the availability of various adsorbent materials. univ-bouira.dzresearchgate.net

Recent research has focused on developing novel and low-cost adsorbents for the removal of this compound. Bio-adsorbents derived from agricultural wastes and other natural sources have gained attention due to their abundance and eco-friendly nature. For instance, extracts from Moringa oleifera seeds have been investigated as a biocoagulant for the removal of Mordant Black 11. researchgate.net

Nanocomposites also represent a promising class of adsorbent materials. Copper ferrite (B1171679) activated carbon nanocomposites (CFACNC) have been successfully used for the removal of Mordant Black 11 from both aqueous solutions and real tannery effluents. These nanocomposites are characterized using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Brunauer–Emmet–Teller (BET) analysis, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) to understand their surface chemistry and morphology, which are crucial for their adsorptive properties. Another study utilized activated carbon synthesized from tannery waste to effectively remove Mordant Black 11, achieving a removal rate of 97%. researchgate.net

To understand the adsorption process of this compound onto different adsorbents, researchers employ adsorption isotherm and kinetic models. The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium distribution of dye molecules between the adsorbent and the solution. For the adsorption of Mordant Black 11 onto copper ferrite activated carbon nanocomposites (CFACNC), the Langmuir isotherm was found to best describe the process, suggesting a monolayer adsorption on a homogeneous surface.

Kinetic studies are essential to determine the rate of adsorption. The pseudo-second-order kinetic model is often found to be suitable for describing the adsorption of Mordant Black 11, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net For example, the adsorption of Mordant Black 11 onto CFACNC followed the pseudo-second-order kinetics.

The following table summarizes the findings of a study on the adsorption of Mordant Black 11 onto copper ferrite activated carbon nanocomposites (CFACNC).

| Parameter | Value | Reference |

| Optimum pH | 4 | |

| Maximum Adsorption Capacity (Tannery A Effluent) | 0.73 mg/g | |

| Maximum Adsorption Capacity (Tannery B Effluent) | 4.13 mg/g | |

| Adsorption Isotherm Model | Langmuir | |

| Kinetic Model | Pseudo-second-order |

The removal of this compound, an anionic dye, through adsorption is significantly influenced by the pH of the solution. At lower pH values, the surface of the adsorbent tends to be positively charged due to the protonation of functional groups. This leads to strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged anionic dye molecules, resulting in higher adsorption capacity. As the pH increases, the surface becomes more negatively charged, leading to electrostatic repulsion and a decrease in adsorption.

Besides electrostatic interactions, other mechanisms such as π-π stacking and hydrogen bonding can also play a role in the adsorption of aromatic dye molecules like Mordant Black 11 onto certain adsorbents. The specific interactions depend on the chemical nature of both the adsorbent and the dye.

Coagulation-flocculation is another effective physicochemical treatment method for the removal of this compound from wastewater. researchgate.netuniv-bouira.dzneptjournal.com This process involves the addition of a coagulant to destabilize colloidal particles and a flocculant to facilitate the aggregation of these particles into larger flocs that can be easily separated.

A study investigating the use of Moringa oleifera seed extracts as a natural coagulant for the removal of Mordant Black 11 demonstrated high removal efficiencies. univ-bouira.dzresearchgate.net The aqueous extract (MOPW) and saline extract (MOPS) of Moringa oleifera seeds achieved removal percentages of 80.12% and 95.02%, respectively, at a pH of around 6.5. univ-bouira.dzresearchgate.net This was comparable to the 98.65% removal achieved with alum, a conventional chemical coagulant. univ-bouira.dzresearchgate.net The primary mechanism for biocoagulants was proposed to be adsorption and charge neutralization. univ-bouira.dzresearchgate.net

The following table presents a comparison of the performance of different coagulants for the removal of this compound.

| Coagulant | Optimal pH | Coagulant Dose | Removal Efficiency (%) | Reference |

| Alum | ~6.5 | 400 mg/L | 98.65 | univ-bouira.dzresearchgate.net |

| Moringa oleifera Aqueous Extract (MOPW) | ~6.5 | 500 mg/L | 80.12 | univ-bouira.dzresearchgate.net |

| Moringa oleifera Saline Extract (MOPS) | ~6.5 | 500 mg/L | 95.02 | univ-bouira.dzresearchgate.net |

Coagulation-Flocculation Technologies for this compound Removal

Utilization of Natural and Synthetic Coagulants (e.g., Moringa oleifera extracts)

The remediation of water contaminated with this compound has been explored using both natural and synthetic coagulants. Among natural coagulants, extracts from Moringa oleifera (MO) seeds have shown significant promise. mdpi.comresearchgate.netuniv-bouira.dzdntb.gov.ua Studies have investigated the efficacy of aqueous and saline extracts of MO for the removal of this anionic azo dye. mdpi.comresearchgate.netuniv-bouira.dzdntb.gov.ua The performance of these natural coagulants has been compared to conventional synthetic coagulants like aluminum sulfate (B86663) (alum). mdpi.comresearchgate.netuniv-bouira.dz

Research has demonstrated that Moringa oleifera seed extracts can effectively remove this compound from aqueous solutions. mdpi.comresearchgate.netuniv-bouira.dz The coagulation efficiency is influenced by several operational parameters, including coagulant dosage, pH, initial dye concentration, and sedimentation time. mdpi.comresearchgate.netuniv-bouira.dz For instance, maximum removal percentages for this compound were achieved at specific coagulant doses and pH levels. mdpi.comresearchgate.net Notably, saline extracts of Moringa oleifera (MOPS) have shown higher removal efficiency compared to aqueous extracts (MOPW). mdpi.comresearchgate.netuniv-bouira.dz

One of the key advantages of using Moringa oleifera extracts is their effectiveness over a broader pH range compared to alum, which is highly sensitive to pH variations. mdpi.comresearchgate.netuniv-bouira.dz The proteins present in MO seeds, which have an isoelectric point in the pH range of 6.5–7.5, are cationic at a pH below this range, enabling the efficient removal of the anionic Mordant Black 11 dye. mdpi.com Furthermore, the use of MO extracts results in faster sedimentation times, suggesting the formation of larger and more readily settleable flocs. mdpi.comresearchgate.netuniv-bouira.dz Given their high coagulation capacity, cost-effectiveness, and eco-friendly nature, Moringa oleifera extracts are considered a powerful alternative to traditional chemical coagulants for the remediation of wastewater containing this compound. mdpi.comresearchgate.netuniv-bouira.dz

Comparative Removal Efficiency of this compound

| Coagulant | Coagulant Dose (mg/L) | pH | Maximum Removal (%) |

|---|---|---|---|

| Alum | 400 | ~6.5 | 98.65 |

| MOPS (Saline Extract) | 500 | ~6.5 | 95.02 |

| MOPW (Aqueous Extract) | 500 | ~6.5 | 80.12 |

Data sourced from a study comparing the performance of alum, MOPS, and MOPW for the removal of this compound. mdpi.comresearchgate.netuniv-bouira.dz

Mechanism of Coagulation and Flocculation in Dye Removal

The removal of dyes like this compound through coagulation-flocculation involves several key mechanisms. researchgate.net These processes destabilize colloidal dye particles, leading to their aggregation into larger flocs that can be easily separated from the water. mdpi.com The primary mechanisms at play are charge neutralization and adsorption bridging. researchgate.net

Charge Neutralization: this compound is an anionic dye, meaning it carries a negative charge in aqueous solutions. mdpi.comresearchgate.netuniv-bouira.dz Coagulants, such as alum or the cationic proteins from Moringa oleifera seeds, introduce positive charges into the water. mdpi.comuliege.be These positive charges neutralize the negative surface charge of the dye molecules, reducing the electrostatic repulsion between them and allowing them to aggregate. uliege.benih.gov The evident correlation between the decrease in negative surface charge density of the coagulated sludge and the increase in color removal supports the dominance of this mechanism. uliege.be

Adsorption and Bridging: In addition to charge neutralization, the dye molecules can be adsorbed onto the surface of the coagulant particles. researchgate.net With polymer-based coagulants or natural coagulants like Moringa oleifera, long-chain molecules can form bridges between dye particles, entrapping them and forming larger, settleable flocs. mdpi.com This "sweep flocculation" mechanism, where dye particles are entrapped in the precipitating metal hydroxides (in the case of alum) or organic matter, also plays a significant role in dye removal. nih.gov The coagulation-flocculation mechanism for biocoagulants like those from Moringa oleifera is hypothesized to be a combination of adsorption and charge neutralization. mdpi.comresearchgate.netuniv-bouira.dz

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants like this compound. mdpi.comresearchgate.netsci-hub.st These methods can lead to the complete mineralization of the dye into less harmful substances such as carbon dioxide and water. sci-hub.stscirp.org

Photocatalytic Degradation Mechanisms (e.g., using metal hexacyanoferrate nanocubes)

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst, such as zinc oxide (ZnO) or metal hexacyanoferrates, and a light source (e.g., UV-Vis) to generate reactive oxygen species. researchgate.netresearchgate.net When the photocatalyst is irradiated with light of sufficient energy, electrons in the valence band are excited to the conduction band, creating electron-hole pairs. nih.gov These charge carriers then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which are powerful oxidizing agents that can break down the complex structure of this compound. scirp.orgnih.gov

For instance, potassium zinc hexacyanoferrate (KZnHCF) nanocubes have been investigated for the photocatalytic degradation of organic dyes. researchgate.net These materials, synthesized via green routes, exhibit photocatalytic activity under sunlight. researchgate.net The mechanism involves the generation of electron-hole pairs on the surface of the KZnHCF nanocubes upon light absorption. These reactive species then attack the dye molecules, leading to their degradation. researchgate.net The efficiency of photocatalytic degradation is influenced by factors such as pH, catalyst dosage, and initial dye concentration. researchgate.net Studies have shown that under optimized conditions, significant degradation of dyes similar to Mordant Black 11 can be achieved. researchgate.net

Ozonation and Fenton-like Processes for Dye Mineralization

Ozonation and Fenton-like processes are other effective AOPs for the degradation of this compound. univ-bouira.dzmdpi.com

Ozonation involves the use of ozone (O₃), a strong oxidizing agent, to break down the dye molecules. mdpi.com The process can be enhanced through catalytic ozonation, where a catalyst is used to promote the decomposition of ozone into highly reactive hydroxyl radicals, thereby increasing the degradation efficiency. mdpi.com While ozonation alone can be effective for decolorization, it may have a low mineralization rate for refractory by-products. mdpi.com

Fenton and Fenton-like processes utilize the reaction between hydrogen peroxide (H₂O₂) and a metal catalyst, typically iron(II) salts (Fe²⁺), to generate hydroxyl radicals. mdpi.comsci-hub.st The classic Fenton reaction is highly effective in degrading a wide range of organic pollutants. sci-hub.stresearchgate.net Fenton-like processes may use other transition metals or different forms of iron. researchgate.net The efficiency of the Fenton process is highly dependent on pH, with optimal conditions typically being in the acidic range. researchgate.net The photo-Fenton process, which combines the Fenton reagent with UV light, can further enhance the degradation rate by promoting the regeneration of Fe²⁺ and generating additional hydroxyl radicals. semanticscholar.org These processes have been shown to be effective in both decolorizing and mineralizing azo dyes. researchgate.netsemanticscholar.org

Environmental Fate and Transformation Studies of this compound

Understanding the environmental fate and transformation of this compound is crucial for assessing its long-term impact and developing effective remediation strategies. This involves studying its degradation kinetics in various environmental conditions.

Degradation Kinetics in Simulated and Real Environmental Matrices

The degradation of this compound has been studied in both simulated aqueous solutions and real industrial effluents, such as those from tanneries. The kinetics of its removal, particularly through adsorption processes, have been investigated to understand the rate at which the dye is removed from the water.

Kinetic studies often analyze the effect of various parameters on the degradation rate. For instance, in the context of adsorption, the rate of dye uptake is influenced by factors like initial dye concentration, adsorbent dosage, and pH. The experimental data from these studies are often fitted to different kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine the controlling mechanism of the degradation process.

In the case of this compound removal using copper ferrite activated carbon nanocomposites, the adsorption process was found to follow pseudo-second-order kinetics. This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. The study also highlighted that the maximum adsorption capacity was achieved at an optimal pH of 4. In real tannery effluents, the maximum adsorption capacities were lower than in simulated solutions, indicating the complexity of real wastewater matrices.

The oxidative decolorization of Eriochrome Black T (another name for Mordant Black 11) has also been studied, with the reaction exhibiting a first-order dependence on both the dye and the oxidant concentrations. scispace.com These kinetic studies provide valuable data for the design and optimization of treatment systems for the effective removal of this compound from contaminated environments.

Long-term Environmental Persistence Research and Bioavailability Studies of this compound

This compound, an azo dye with a complex molecular structure, exhibits significant persistence in the environment, raising concerns about its long-term impact. nih.govresearchgate.net Its resistance to degradation from sunlight and water contributes to its high persistence in soil and aquatic systems. nih.govresearchgate.netszabo-scandic.com Research into its environmental fate has explored its persistence under various conditions and its bioavailability to organisms.

The persistence of this compound is characterized by its stability under typical environmental conditions. nih.govresearchgate.net While it has low persistence in the air, its presence in water and soil is a more significant issue. szabo-scandic.com Studies indicate that the dye is not readily biodegradable in aerobic environments. thermofishersci.incanada.ca However, under anaerobic conditions, a significant breakdown can occur, with one study reporting 99% degradation over seven days. canada.ca This suggests that the oxygen level in the environment is a critical factor in its natural attenuation.

The degradation of this compound can lead to the formation of other chemical compounds. For instance, its degradation can produce Naphthoquinone, a substance known to be more toxic and carcinogenic than the parent dye. nih.gov

Bacterial strains have been identified that can decolorize and biodegrade this compound. Research has shown that certain bacteria can effectively break down this dye. For example, Klebsiella pneumoniae MB398 has demonstrated the ability to decolorize the dye by 75.35% within 72 hours in an acidic, aerobic environment. nih.govresearchgate.net This process of biotransformation leads to the creation of several new metabolites. nih.govresearchgate.net Other bacteria, such as Bacillus lentus and Sphingomonas sp., have also shown significant capabilities in decolorizing this dye. nih.gov

Below is a summary of research findings on the microbial decolorization of this compound.

| Microorganism | Concentration of Dye | Decolorization Efficiency | Time | Conditions |

| Klebsiella pneumoniae MB398 | 100 mg L⁻¹ | 75.35% | 72 hours | Aerobic, pH 6.0, 37°C |

| Bacillus lentus | 50 mg L⁻¹ | 98% | 98 hours | Not specified |

| Sphingomonas sp. | Not specified | 60% | 24 hours | Aerobic |

Data sourced from multiple studies on the biodegradation of this compound. nih.gov

In addition to microbial action, photocatalytic degradation using nanoparticles has been explored as a remediation technique. The use of zinc oxide (ZnO) nanoparticles under UV-Vis light has been shown to achieve almost complete decolorization of this compound solutions within 60 minutes at a natural or alkaline pH. researchgate.net

The bioavailability of this compound, which refers to the extent to which it can be taken up by living organisms, is considered to be low. szabo-scandic.com This is partly due to its low water solubility and relatively high molecular weight, which can hinder its passage into biological systems. thermofishersci.incanada.ca Despite this, the dye is classified as toxic to aquatic organisms and has the potential to cause long-term adverse effects in aquatic environments. szabo-scandic.com While the potential for bioaccumulation is generally considered low, some studies suggest it may have a limited capacity to accumulate in organisms. szabo-scandic.comthermofishersci.in

The following table outlines the general environmental persistence and bioavailability characteristics of this compound.

| Environmental Compartment | Persistence Level | Bioaccumulation Potential | Mobility |

| Water/Soil | High | Low | Low |

| Air | Low | Low | Not Applicable |

This table summarizes data on the environmental fate of this compound. szabo-scandic.comthermofishersci.in

Advanced Applications Research of C.i. Mordant Black 11

Development of Chemosensors and Biosensors Utilizing C.I. Mordant Black 11

The unique chemical properties of this compound make it a valuable component in the development of sensitive detection devices. Chemosensors and biosensors are analytical tools that convert a chemical or biological reaction into a measurable signal, and Mordant Black 11 has been successfully integrated into several such systems. nih.gov